

# (S)-Hydroxynefazodone as a primary active metabolite of nefazodone

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## Compound of Interest

Compound Name: Hydroxynefazodone, (S)-

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An In-Depth Technical Guide on (S)-Hydroxynefazodone as a Primary Active Metabolite of Nefazodone

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Hydroxynefazodone, a primary and pharmacologically active metabolite of the antidepressant nefazodone. It covers the metabolic pathways, pharmacokinetic profiles, pharmacological activities, and the experimental methodologies used to characterize these properties.

## Introduction

Nefazodone is an antidepressant drug, chemically distinct from selective serotonin reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs)[1][2]. Its therapeutic efficacy is attributed to its dual mechanism of action: potent antagonism of the serotonin 5-HT<sub>2A</sub> receptor and inhibition of serotonin and norepinephrine reuptake[2][3][4]. Nefazodone undergoes extensive hepatic metabolism, leading to the formation of several active metabolites that contribute significantly to its overall pharmacological effect.[3][5]

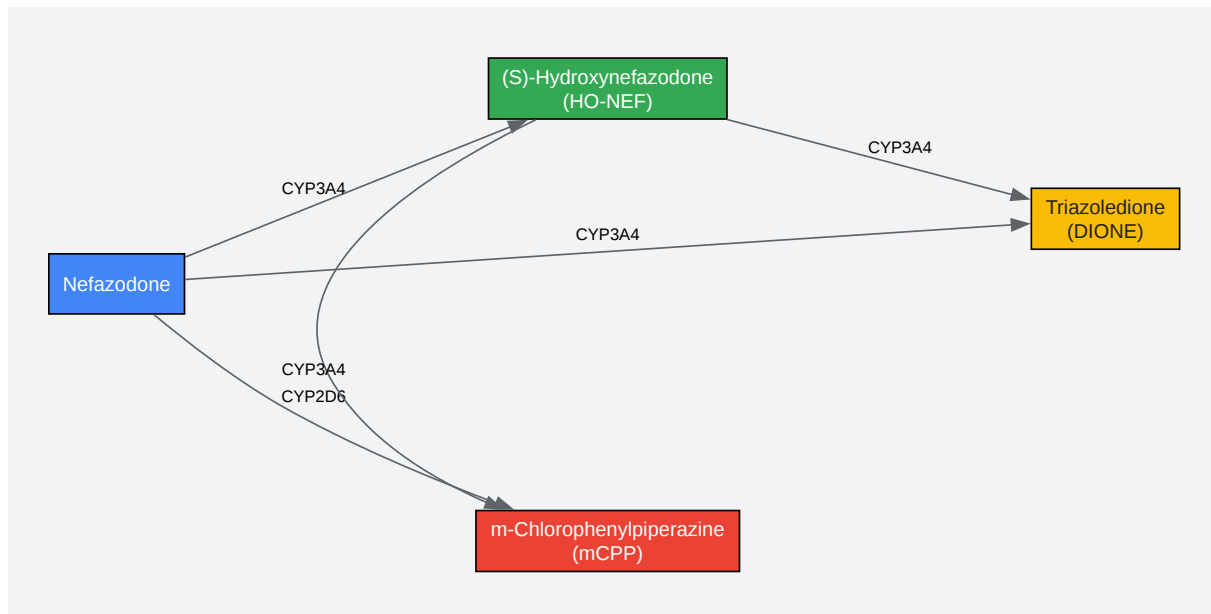
Among these, hydroxynefazodone (HO-NEF) is a major active metabolite with a pharmacological profile similar to the parent compound.[5] This guide focuses on the critical

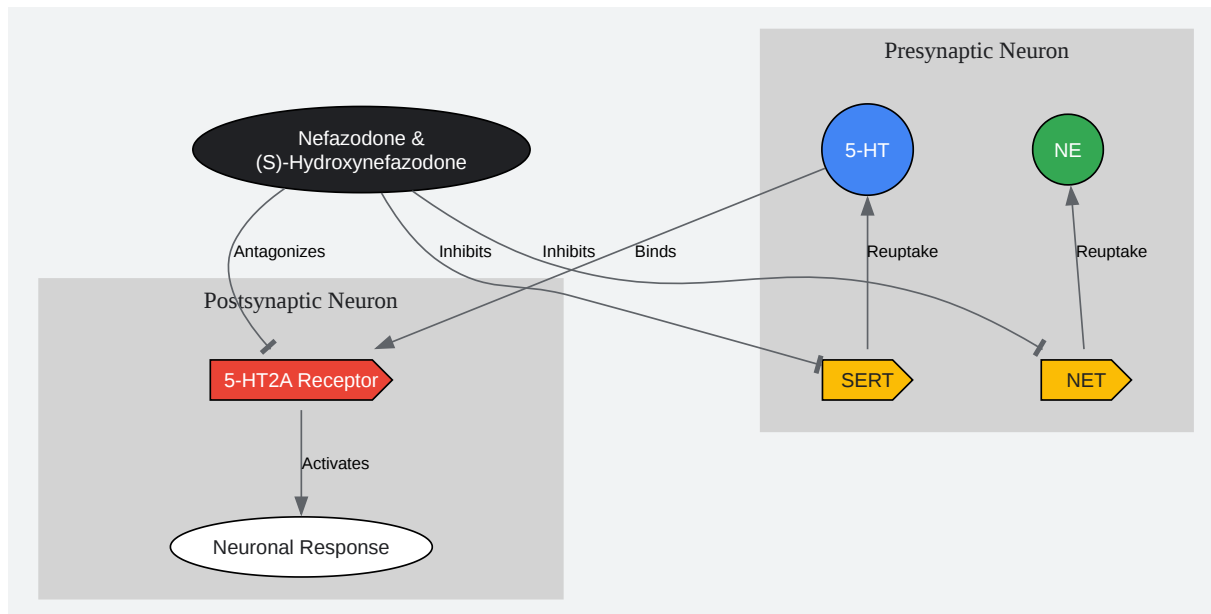
role of this metabolite, providing detailed data and methodologies relevant to drug development and research professionals.

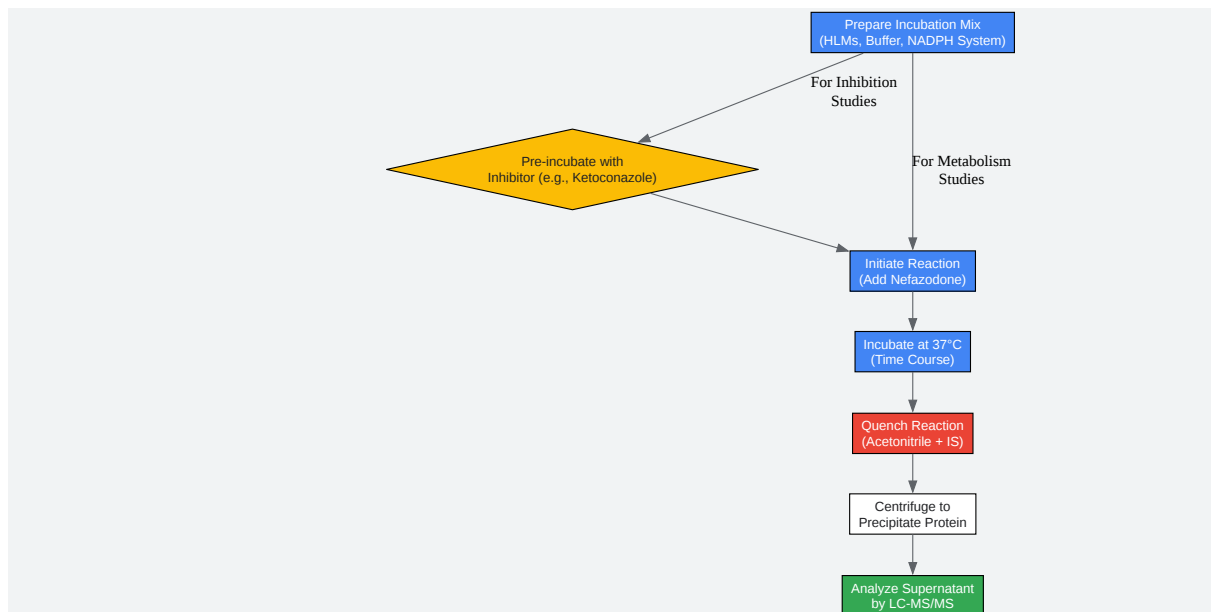
## Metabolism of Nefazodone

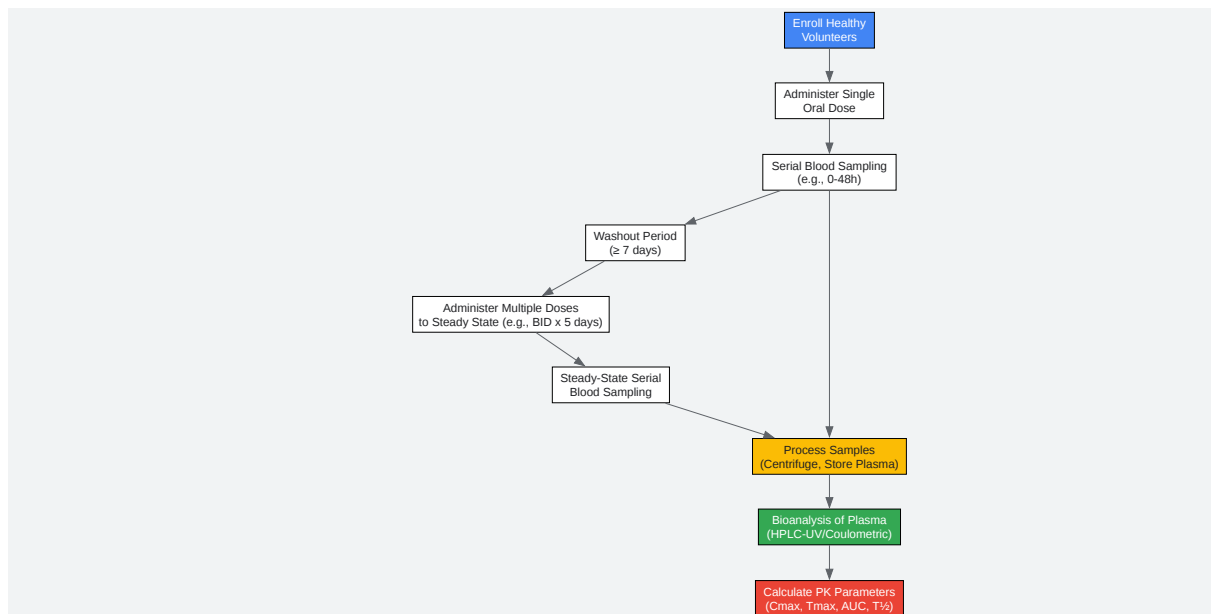
Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.<sup>[5][6][7][8]</sup> This metabolic process yields three principal active metabolites: hydroxynefazodone (HO-NEF), meta-chlorophenylpiperazine (mCPP), and a triazoledione (DIONE) metabolite.<sup>[3][5]</sup> The formation of both hydroxynefazodone and the triazoledione metabolite from nefazodone is catalyzed mainly by CYP3A4.<sup>[7][9]</sup> mCPP is formed via a different pathway, primarily metabolized by CYP2D6.<sup>[5][6]</sup>

Hydroxynefazodone itself is further metabolized, also by CYP3A4, to form the triazoledione metabolite and m-CPP.<sup>[7][9]</sup> The extensive involvement of CYP3A4 in the metabolism of nefazodone and its primary active metabolite underlies the potential for clinically significant drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme.<sup>[3][10][11]</sup>









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